molecular formula C14H12BrFO B14773372 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene

Katalognummer: B14773372
Molekulargewicht: 295.15 g/mol
InChI-Schlüssel: PABDTBIOHGBFGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene typically involves multiple steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

    Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Benzyloxy Protection: The benzyloxy group can be introduced by reacting the compound with benzyl alcohol in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products:

    Oxidation: Formation of a benzaldehyde derivative.

    Reduction: Formation of 1-(Benzyloxy)-3-fluoro-4-methylbenzene.

    Substitution: Formation of 1-(Benzyloxy)-2-azido-3-fluoro-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of functional materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyloxy, bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    1-(Benzyloxy)-2-iodo-3-fluoro-4-methylbenzene: Similar structure but with an iodine atom instead of bromine.

    1-(Benzyloxy)-2-chloro-3-fluoro-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Benzyloxy)-2-bromo-3-chloro-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H12BrFO

Molekulargewicht

295.15 g/mol

IUPAC-Name

3-bromo-2-fluoro-1-methyl-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI-Schlüssel

PABDTBIOHGBFGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.